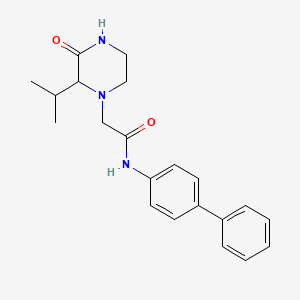![molecular formula C19H20N2O4S B7552546 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one, also known as DMBS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. This compound inhibits the PI3K/Akt/mTOR pathway, which is known to be upregulated in various cancer cells. This compound also activates the mitochondrial pathway by inducing the release of cytochrome c, which leads to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the expression of various pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has several advantages for lab experiments. It exhibits potent anticancer activity against various cancer cell lines, making it an ideal compound for in vitro studies. This compound has also been shown to exhibit low toxicity towards normal cells, making it a safe compound for in vivo studies. However, this compound has certain limitations such as its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one research. One of the major areas of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the evaluation of this compound in animal models of cancer to determine its efficacy and safety. This compound can also be evaluated for its potential therapeutic applications in other disease conditions such as inflammation and neurodegenerative disorders.
Conclusion:
This compound is a novel compound that exhibits potent anticancer activity and has potential therapeutic applications in various disease conditions. The synthesis method for this compound has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but also has certain limitations. There are several future directions for this compound research, which can lead to the development of novel therapeutic agents.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the reaction between 3,4-dimethoxybenzaldehyde and 2-mercapto-6-methoxybenzimidazole in the presence of a base and a solvent. The resulting product is then subjected to a reaction with propionyl chloride to obtain this compound. This synthesis method has been optimized to yield a high purity product and has been validated through various analytical techniques such as NMR and mass spectrometry.
科学研究应用
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the field of cancer. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines including breast, lung, and prostate cancer. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11(18(22)12-5-8-16(24-3)17(9-12)25-4)26-19-20-14-7-6-13(23-2)10-15(14)21-19/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXHCRMUXOKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)SC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![7,7-dimethyl-2,5-dioxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552471.png)
![2-N-[(4-fluorophenyl)methyl]-3-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)pyrazine-2,3-dicarboxamide](/img/structure/B7552475.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)


![[2-Oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl] 3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B7552500.png)
![4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide](/img/structure/B7552507.png)
![4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7552523.png)
![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)

![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)
